molecular formula C15H21NO5 B2519064 3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid CAS No. 1280213-15-1

3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid

Cat. No.: B2519064
CAS No.: 1280213-15-1
M. Wt: 295.335
InChI Key: GYDOEOJULNJMSL-UHFFFAOYSA-N
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Description

3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid, or TBEMEBA, is a synthetic organic compound with a variety of uses in scientific research. TBEMEBA has been used in a variety of applications, from synthesis to drug discovery, and is a versatile and powerful tool for scientists.

Scientific Research Applications

Crystallography and Magnetism

Research on the crystallography and magnetism of similar compounds, such as 3-(N-tert-butyl-N-aminoxyl)benzoic acid, reveals its ability to crystallize forming chains with antiparallel arrangements. These arrangements are joined by complementary carboxylic acid two-point hydrogen bonds. Solid-state magnetic susceptibility studies of this compound indicate antiferromagnetic downturns at lower temperatures, suggesting phase changes or the presence of multiple competing exchange interactions (Baskett & Lahti, 2005).

Enantioselective Syntheses

Another research application of related compounds involves the enantioselective synthesis of N-Boc-protected amino acids, demonstrating the compound's utility in producing highly lipophilic, conformationally rigid amino acids. This application is pivotal for creating substances with specific chirality and properties, relevant in pharmaceuticals and materials science (Medina et al., 2000).

Complexing Ability and Coordination Chemistry

The ability to form complexes is a significant application of these compounds. For instance, research into the complexing ability of related benzoic acid derivatives has shown that they can serve as O,N,O-tridentate ligands, forming nickel(II) and copper(II) complexes. This illustrates their potential in developing new materials with specific magnetic or catalytic properties (Kudyakova et al., 2009).

Luminescence and Photophysical Properties

Certain derivatives, such as those incorporating oxoindole linkages, have been studied for their diastereoselectivity and potential in forming structures with specific photophysical properties. These findings highlight the applications of these compounds in creating materials with desired optical characteristics (Ravikumar et al., 2015).

Peptide Conformation

The study of the crystal structure of related compounds, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, provides insights into the role of N-methylation in determining peptide conformation. This research has implications for understanding peptide structure and function, relevant in biochemistry and pharmacology (Jankowska et al., 2002).

These examples demonstrate the broad range of scientific research applications of "3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid" and related compounds, spanning from crystallography and magnetism to enantioselective syntheses, complexing ability, luminescence, and peptide conformation studies. Each of these areas offers unique insights into the chemical and physical properties of these compounds, underscoring their importance in advancing scientific knowledge and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid involves the protection of the amine group, followed by the reaction with 2-(bromomethyl)benzoic acid and deprotection of the amine group.", "Starting Materials": [ "2-(bromomethyl)benzoic acid", "N-methylglycine tert-butyl ester", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Protection of the amine group by reacting N-methylglycine tert-butyl ester with hydrochloric acid in diethyl ether", "Reaction of the protected amine with 2-(bromomethyl)benzoic acid in methanol and sodium hydroxide to form the ester", "Deprotection of the amine group by reacting the ester with sodium bicarbonate in ethyl acetate to form the final product, 3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid", "Purification of the final product by recrystallization from ethyl acetate and drying with sodium chloride" ] }

1280213-15-1

Molecular Formula

C15H21NO5

Molecular Weight

295.335

IUPAC Name

3-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]benzoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)8-9-20-12-7-5-6-11(10-12)13(17)18/h5-7,10H,8-9H2,1-4H3,(H,17,18)

InChI Key

GYDOEOJULNJMSL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)C(=O)O

solubility

not available

Origin of Product

United States

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